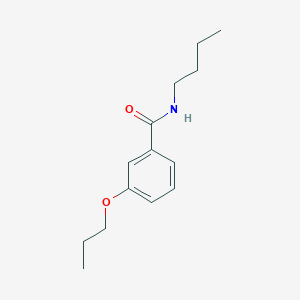![molecular formula C17H16FNO2 B268306 N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as FMeOAm, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMeOAm is a benzamide derivative that has shown promising results in studies related to cancer treatment, inflammation, and pain management.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide is not fully understood, but it is believed to act on multiple targets in cells. Studies have shown that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the activity of several enzymes involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and apoptosis. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to inhibit the activity of several proteins involved in cell migration and invasion, suggesting its potential as an anti-metastatic agent.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to have several biochemical and physiological effects, including the inhibition of cell growth, migration, and invasion. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to reduce inflammation and pain by inhibiting the production of inflammatory cytokines and prostaglandins. These effects suggest that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide could have potential therapeutic applications in cancer treatment and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to have low toxicity in cell culture studies, suggesting its safety for use in lab experiments.
One limitation of using N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not fully understood.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further studies are needed to understand the safety and efficacy of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in animal models and humans. Finally, the development of more water-soluble forms of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide could expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide involves the reaction of 4-fluoroaniline with 2-methylpropenyl alcohol in the presence of a catalyst, followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide in its pure form. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been studied for its potential use in cancer treatment, particularly in the inhibition of tumor growth. Studies have shown that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers.
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide has also been studied for its anti-inflammatory and pain-relieving properties. In a study on rats, N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide was found to reduce inflammation and pain by inhibiting the production of inflammatory cytokines and prostaglandins. These findings suggest that N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide could be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide |
|---|---|
Formule moléculaire |
C17H16FNO2 |
Poids moléculaire |
285.31 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-(2-methylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10H,1,11H2,2H3,(H,19,20) |
Clé InChI |
QKZQDPQOXPVDDW-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC(=C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)



![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)